3-(1H-Imidazol-1-YL)pyridazine
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Overview
Description
3-(1H-Imidazol-1-YL)pyridazine is a heterocyclic compound that features both an imidazole and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-YL)pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-YL)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyridazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridazine rings .
Scientific Research Applications
3-(1H-Imidazol-1-YL)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-YL)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Di(1H-imidazol-1-yl)pyridazine
- 3,6-Bis(imidazol-1-yl)pyridazine
- Pyridazine, 3,6-di-1H-imidazol-1-yl
Uniqueness
3-(1H-Imidazol-1-YL)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
CAS No. |
889944-16-5 |
---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-imidazol-1-ylpyridazine |
InChI |
InChI=1S/C7H6N4/c1-2-7(10-9-3-1)11-5-4-8-6-11/h1-6H |
InChI Key |
DGNZNORMLXWZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)N2C=CN=C2 |
Origin of Product |
United States |
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